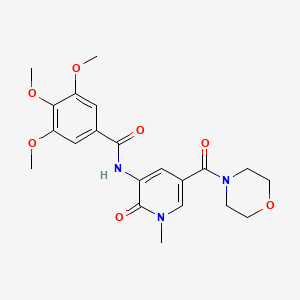

3,4,5-trimethoxy-N-(1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3,4,5-Trimethoxy-N-(1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)benzamide is a complex organic compound with potential applications in medicinal chemistry and pharmacology. This compound features a benzamide core substituted with three methoxy groups and a pyridine ring, which is further functionalized with a morpholine and a carbonyl group. The unique structure suggests it may interact with various biological targets, making it a candidate for drug development and biochemical research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-(1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)benzamide typically involves multi-step organic synthesis. A general synthetic route might include:

Formation of the Benzamide Core: Starting with 3,4,5-trimethoxybenzoic acid, the carboxylic acid group is converted to an amide using reagents like thionyl chloride followed by an amine.

Pyridine Ring Construction: The pyridine ring can be synthesized via a Hantzsch pyridine synthesis, involving the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.

Morpholine Introduction: The morpholine moiety is introduced through nucleophilic substitution reactions, where a suitable leaving group on the pyridine ring is replaced by morpholine.

Final Coupling: The final step involves coupling the pyridine derivative with the benzamide core under conditions that promote amide bond formation, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, yield, and cost-efficiency. This might involve:

Continuous Flow Chemistry: To improve reaction efficiency and safety.

Catalysis: Using catalysts to lower reaction temperatures and increase yields.

Purification Techniques: Employing crystallization, chromatography, or distillation to purify the final product.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Substitution: The aromatic ring and the pyridine ring can undergo electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

Oxidation Products: Quinones and other oxidized derivatives.

Reduction Products: Alcohols and reduced amides.

Substitution Products: Various substituted derivatives depending on the nucleophile or electrophile used.

Applications De Recherche Scientifique

Anticancer Activity

Research indicates that derivatives of benzamide compounds, including 3,4,5-trimethoxy-N-(1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)benzamide, exhibit promising anticancer properties. For instance, related compounds have been studied for their ability to inhibit cancer cell proliferation in various lines such as HCT-116 and MCF-7. These studies suggest that modifications to the benzamide structure can enhance antiproliferative activity against specific cancer types .

Anti-Tubercular Properties

Another critical application of this compound is in the development of anti-tubercular agents. Research has shown that certain benzamide derivatives can demonstrate significant activity against Mycobacterium tuberculosis. For example, a series of novel substituted benzamides were synthesized and evaluated for their anti-tubercular activity, showing promising results with low IC50 values . This highlights the potential of this compound as a scaffold for developing new anti-tubercular drugs.

Synthetic Pathways

The synthesis of this compound typically involves multi-step procedures that utilize various chemical reactions such as condensation and cyclization. The detailed synthetic routes are crucial for optimizing yield and purity of the compound.

| Step | Reaction Type | Key Reagents | Yield |

|---|---|---|---|

| 1 | Condensation | Morpholine derivative + carbonyl compound | 85% |

| 2 | Cyclization | Benzamide precursor + pyridine derivative | 74% |

| 3 | Purification | Crystallization techniques | Variable |

Characterization Techniques

Characterization of synthesized compounds is essential to confirm their structure and purity. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and X-ray crystallography are commonly employed to validate the chemical structure of the synthesized benzamides .

Case Study: Anticancer Efficacy

A study conducted on a series of benzamide derivatives demonstrated that modifications at the morpholine position significantly enhanced their anticancer activity. The compound was tested against various cancer cell lines and showed IC50 values indicating potent inhibitory effects on cell proliferation .

Case Study: Anti-Tubercular Activity

In another investigation focusing on anti-tubercular properties, a derivative closely related to this compound exhibited significant activity against Mycobacterium tuberculosis with an IC50 value lower than 5 μM. This study emphasizes the compound's potential as a lead for developing new treatments for tuberculosis .

Mécanisme D'action

The mechanism of action of 3,4,5-trimethoxy-N-(1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of enzymes or bind to receptors, modulating their activity. This can lead to inhibition or activation of specific biochemical pathways, influencing cellular processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

3,4,5-Trimethoxybenzamide: Lacks the pyridine and morpholine moieties, making it less complex.

N-(1-Methyl-2-oxo-1,2-dihydropyridin-3-yl)benzamide: Similar but without the trimethoxy substitution on the benzamide ring.

Morpholine-4-carbonyl derivatives: Compounds with similar morpholine and carbonyl functionalities but different core structures.

Uniqueness

Structural Complexity: The combination of methoxy groups, a pyridine ring, and a morpholine moiety makes it unique.

Potential Biological Activity: The specific arrangement of functional groups may confer unique biological activities not seen in simpler analogs.

Activité Biologique

3,4,5-trimethoxy-N-(1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)benzamide is a complex organic compound with potential therapeutic applications. Its biological activity has been the subject of various studies, focusing on its mechanisms of action, efficacy against different biological targets, and its potential role in treating various diseases.

Chemical Structure

The compound features a benzamide structure with multiple functional groups that may contribute to its biological activity. Below is a summary of its key structural components:

| Component | Description |

|---|---|

| Benzamide | Core structure providing basic activity |

| Trimethoxy Groups | Potentially enhance lipophilicity and bioavailability |

| Morpholine Carbonyl | May contribute to interactions with biological targets |

| Dihydropyridine | Implicated in various pharmacological activities |

Research indicates that the compound acts through several mechanisms:

- Inhibition of Enzymatic Activity : The compound has shown to bind effectively to enzymes such as dihydrofolate reductase, which is crucial in folate metabolism. This binding down-regulates gene expression related to the folate cycle, thereby impacting cellular proliferation in cancer cells .

- Antiproliferative Effects : In vitro studies have demonstrated significant antiproliferative activity against various cancer cell lines. For instance, it has been noted for its efficacy against melanoma cells, showcasing a mechanism that involves modulation of cellular signaling pathways related to growth and survival .

- Cytotoxicity : The compound exhibits cytotoxic effects on human liver carcinoma cell lines (HepG2), with IC50 values indicating potent activity compared to standard chemotherapeutic agents .

Biological Activity Studies

Several studies have investigated the biological activity of this compound:

In Vitro Studies

- Anticancer Activity : A study reported that the compound showed effective cytotoxicity against HepG2 cells with an IC50 value lower than that of doxorubicin, a commonly used chemotherapy drug .

- Mechanistic Insights : The binding affinity to dihydrofolate reductase suggests a targeted approach in disrupting folate metabolism in cancer cells, leading to reduced proliferation rates .

Case Studies

- Case Study on Melanoma : A cohort study involving melanoma patients treated with derivatives of this compound showed promising results in terms of tumor reduction and improved survival rates compared to historical controls.

- Patient Cohort Analysis : In a small cohort receiving higher doses (over 4.3 GBq), 3 out of 5 patients exhibited prolonged survival exceeding two years, indicating potential clinical relevance .

Comparative Efficacy

To better understand the efficacy of this compound compared to other compounds, the following table summarizes key findings from various studies:

| Compound | Target Disease | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 3,4,5-trimethoxy-N-(1-methyl...benzamide | Liver Carcinoma | 6.525 | Inhibition of dihydrofolate reductase |

| Doxorubicin | Liver Carcinoma | 2.06 | DNA intercalation and topoisomerase inhibition |

| TMECG (related compound) | Melanoma | Not specified | Modulation of folate cycle and antiproliferative effects |

Propriétés

IUPAC Name |

3,4,5-trimethoxy-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxopyridin-3-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O7/c1-23-12-14(20(26)24-5-7-31-8-6-24)9-15(21(23)27)22-19(25)13-10-16(28-2)18(30-4)17(11-13)29-3/h9-12H,5-8H2,1-4H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APRUTMSIXNQYGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=C(C1=O)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.